molecular formula C10H12N2O5S B5812567 methyl {4-[(acetylamino)sulfonyl]phenyl}carbamate

methyl {4-[(acetylamino)sulfonyl]phenyl}carbamate

Cat. No. B5812567
M. Wt: 272.28 g/mol
InChI Key: AWWIGMLMXIDPKP-UHFFFAOYSA-N
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Description

Methyl {4-[(acetylamino)sulfonyl]phenyl}carbamate, also known as MASC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MASC has been extensively studied for its unique properties, including its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for laboratory experiments. In

Mechanism of Action

The mechanism of action of methyl {4-[(acetylamino)sulfonyl]phenyl}carbamate is primarily based on its ability to form covalent bonds with the active site of proteases and enzymes. methyl {4-[(acetylamino)sulfonyl]phenyl}carbamate contains a carbamate functional group that reacts with the active site of these enzymes, leading to the formation of a stable covalent bond. This covalent bond prevents the enzyme from functioning normally, leading to inhibition of its activity.
Biochemical and Physiological Effects:
methyl {4-[(acetylamino)sulfonyl]phenyl}carbamate has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that methyl {4-[(acetylamino)sulfonyl]phenyl}carbamate can inhibit the activity of various proteases, including trypsin, chymotrypsin, and elastase. methyl {4-[(acetylamino)sulfonyl]phenyl}carbamate has also been shown to inhibit the activity of acetylcholinesterase and carbonic anhydrase.

Advantages and Limitations for Lab Experiments

Methyl {4-[(acetylamino)sulfonyl]phenyl}carbamate has several advantages and limitations for laboratory experiments. One advantage of methyl {4-[(acetylamino)sulfonyl]phenyl}carbamate is its ability to selectively inhibit the activity of specific enzymes. This property makes methyl {4-[(acetylamino)sulfonyl]phenyl}carbamate a valuable tool in the study of enzyme function and regulation.
However, methyl {4-[(acetylamino)sulfonyl]phenyl}carbamate also has some limitations. One limitation is its potential toxicity. methyl {4-[(acetylamino)sulfonyl]phenyl}carbamate has been shown to be toxic to some cell types, which limits its use in certain experiments. Additionally, the covalent bond formed between methyl {4-[(acetylamino)sulfonyl]phenyl}carbamate and the active site of enzymes is irreversible, which limits its use in some studies.

Future Directions

There are several future directions for the study of methyl {4-[(acetylamino)sulfonyl]phenyl}carbamate. One direction is the development of new methyl {4-[(acetylamino)sulfonyl]phenyl}carbamate derivatives with improved properties, such as reduced toxicity or increased selectivity for specific enzymes. Another direction is the use of methyl {4-[(acetylamino)sulfonyl]phenyl}carbamate in the development of new drugs for the treatment of various diseases, such as cancer or Alzheimer's disease.
Conclusion:
In conclusion, methyl {4-[(acetylamino)sulfonyl]phenyl}carbamate is a unique chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. methyl {4-[(acetylamino)sulfonyl]phenyl}carbamate has been extensively studied for its unique properties, including its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for laboratory experiments. The future directions for the study of methyl {4-[(acetylamino)sulfonyl]phenyl}carbamate are promising, and further research in this area is expected to yield valuable insights into the function and regulation of enzymes, as well as the development of new drugs for the treatment of various diseases.

Synthesis Methods

Methyl {4-[(acetylamino)sulfonyl]phenyl}carbamate can be synthesized through a multi-step process that involves the reaction of 4-aminobenzenesulfonamide with acetic anhydride to form N-acetyl-4-aminobenzenesulfonamide. The resulting compound is then reacted with methyl isocyanate to form methyl {4-[(acetylamino)sulfonyl]phenyl}carbamate. This synthesis method has been extensively studied and optimized to produce high yields of methyl {4-[(acetylamino)sulfonyl]phenyl}carbamate.

Scientific Research Applications

Methyl {4-[(acetylamino)sulfonyl]phenyl}carbamate has been widely used in scientific research due to its unique properties. One of the most significant applications of methyl {4-[(acetylamino)sulfonyl]phenyl}carbamate is its use as a protease inhibitor. methyl {4-[(acetylamino)sulfonyl]phenyl}carbamate has been shown to inhibit the activity of various proteases, including trypsin, chymotrypsin, and elastase. This property makes methyl {4-[(acetylamino)sulfonyl]phenyl}carbamate a valuable tool in the study of protease function and regulation.
methyl {4-[(acetylamino)sulfonyl]phenyl}carbamate has also been used as a substrate for various enzymes, including acetylcholinesterase and carbonic anhydrase. The use of methyl {4-[(acetylamino)sulfonyl]phenyl}carbamate as a substrate allows for the study of enzyme kinetics and inhibition.

properties

IUPAC Name

methyl N-[4-(acetylsulfamoyl)phenyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O5S/c1-7(13)12-18(15,16)9-5-3-8(4-6-9)11-10(14)17-2/h3-6H,1-2H3,(H,11,14)(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWWIGMLMXIDPKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NS(=O)(=O)C1=CC=C(C=C1)NC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl [4-(acetylsulfamoyl)phenyl]carbamate

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